molecular formula C18H17N3OS B2842375 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea CAS No. 1798490-41-1

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea

Cat. No.: B2842375
CAS No.: 1798490-41-1
M. Wt: 323.41
InChI Key: NWLILGWFESALBA-UHFFFAOYSA-N
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Description

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 5-(thiophen-3-yl)pyridine with a suitable alkylating agent to form the intermediate compound.

    Urea Formation: The intermediate is then reacted with an isocyanate derivative to form the urea linkage, resulting in the final compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiophene or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(p-tolyl)urea
  • 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(o-tolyl)urea
  • 1-((5-(Thiophen-3-yl)pyridin-3-yl)methyl)-3-(phenyl)urea

These similar compounds may exhibit different chemical and biological properties due to variations in their structural features.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-13-3-2-4-17(7-13)21-18(22)20-10-14-8-16(11-19-9-14)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLILGWFESALBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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